molecular formula C17H19NO2 B4841333 N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide

Cat. No.: B4841333
M. Wt: 269.34 g/mol
InChI Key: VMGMBDOKVYZQFS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with specific substituents, including a 2,5-dimethylphenyl group and a 4-methoxy-3-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide typically involves the reaction of 2,5-dimethylphenylamine with 4-methoxy-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for various applications.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. It may exhibit biological activities such as antimicrobial or anti-inflammatory properties.

Industry: In the materials science field, this compound can be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

  • N-(2,5-dimethylphenyl)-4-methoxy-3-nitrobenzamide
  • N-(2,5-dimethylphenyl)-4-methoxy-3-chlorobenzamide
  • N-(2,5-dimethylphenyl)-4-methoxy-3-hydroxybenzamide

Uniqueness: N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzamide core can affect its solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-5-6-12(2)15(9-11)18-17(19)14-7-8-16(20-4)13(3)10-14/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMBDOKVYZQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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